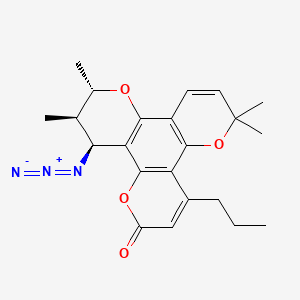
12-Azidocalanolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Azidocalanolide B is a chemical compound known for its unique structure and potential applications in various fields. It is derived from calanolides, which are naturally occurring compounds found in the tropical tree Calophyllum lanigerum. These compounds have garnered significant interest due to their biological activities, particularly in the field of medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 12-Azidocalanolide B involves several steps, starting from the parent compound calanolide B. The azide group is introduced through a series of chemical reactions, typically involving the use of azide salts such as sodium azide (NaN₃) in the presence of suitable solvents and catalysts. The reaction conditions must be carefully controlled to ensure the successful incorporation of the azide group without causing degradation of the compound .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
12-Azidocalanolide B undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups in the molecule.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The azide group can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates, which can further react to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields primary amines, while substitution reactions can produce a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
12-Azidocalanolide B has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antiviral properties, particularly against human immunodeficiency virus (HIV).
Material Science: The compound’s reactivity can be harnessed to create novel materials with specific properties, such as polymers and coatings with enhanced durability and functionality.
Wirkmechanismus
The mechanism of action of 12-Azidocalanolide B involves its interaction with specific molecular targets. In the context of its antiviral activity, the compound inhibits the reverse transcriptase enzyme of HIV, preventing the virus from replicating its genetic material. This inhibition is achieved through the binding of the compound to the enzyme’s active site, blocking its function and halting the viral replication cycle .
Vergleich Mit ähnlichen Verbindungen
12-Azidocalanolide B can be compared to other calanolide derivatives, such as calanolide A and calanolide B. While all these compounds share a similar core structure, the presence of the azide group in this compound imparts unique reactivity and potential applications. Other similar compounds include:
Eigenschaften
CAS-Nummer |
183791-91-5 |
|---|---|
Molekularformel |
C22H25N3O4 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
(16S,17R,18S)-18-azido-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H25N3O4/c1-6-7-13-10-15(26)28-21-16(13)20-14(8-9-22(4,5)29-20)19-17(21)18(24-25-23)11(2)12(3)27-19/h8-12,18H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |
InChI-Schlüssel |
ZMTGNGKSHYMMGE-PZROIBLQSA-N |
Isomerische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)N=[N+]=[N-] |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
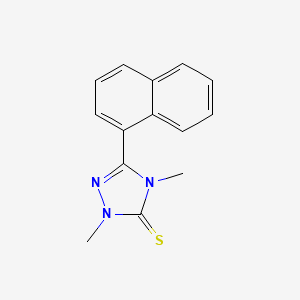
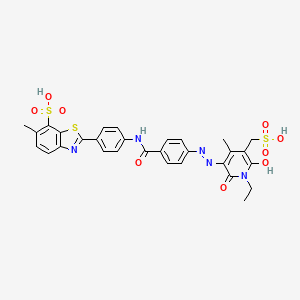
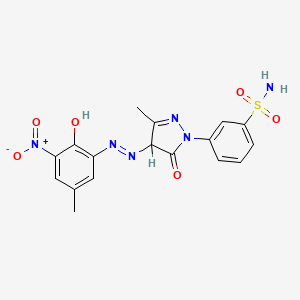

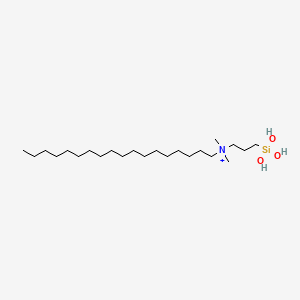

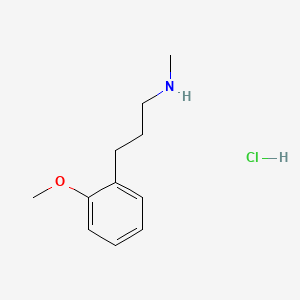
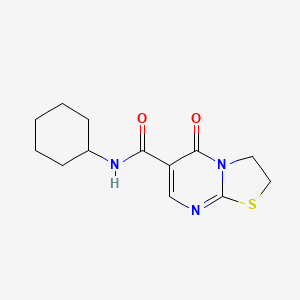


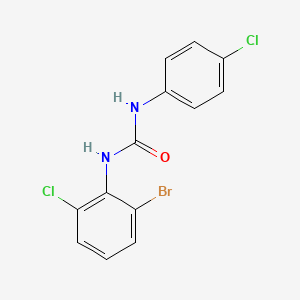
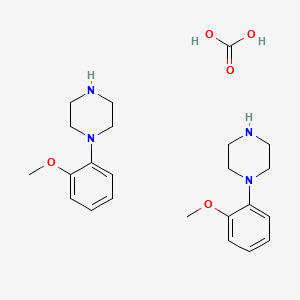
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
